molecular formula C10H13N3 B11821118 3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine

3,4,5,6-Tetrahydro-[2,3'-bipyridin]-2'-amine

Katalognummer: B11821118
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: KLDXGIRIRRYLIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-amine is a heterocyclic compound that belongs to the class of bipyridines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the cyclization of appropriate precursors. One common method involves the use of pentanediamine as a starting material, which is then subjected to cyclization under specific conditions to yield the desired product . The reaction conditions often include heating the pentanediamine in an organic solvent or aqueous solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. The green synthesis approach, which emphasizes environmentally friendly methods, is also gaining traction in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydro form to a more oxidized state.

    Reduction: Further reduction can lead to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached, enhancing their applicability in different fields .

Wissenschaftliche Forschungsanwendungen

3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 3,4,5,6-Tetrahydro-[2,3’-bipyridin]-2’-amine apart is its unique bipyridine structure, which offers distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in research and industry .

Eigenschaften

Molekularformel

C10H13N3

Molekulargewicht

175.23 g/mol

IUPAC-Name

3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C10H13N3/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h3-4,7H,1-2,5-6H2,(H2,11,13)

InChI-Schlüssel

KLDXGIRIRRYLIX-UHFFFAOYSA-N

Kanonische SMILES

C1CCN=C(C1)C2=C(N=CC=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.